2-氨基-5-吡咯烷苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

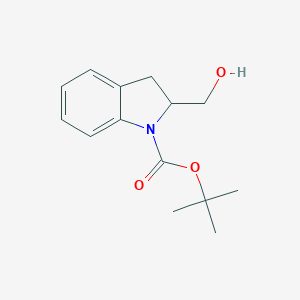

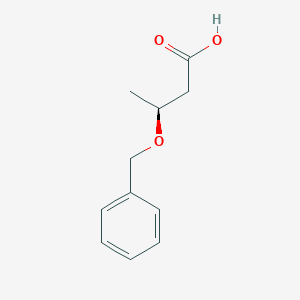

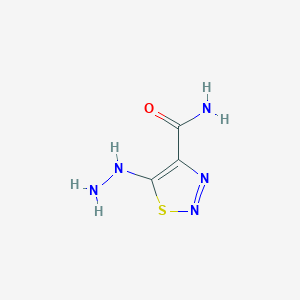

2-Amino-5-pyrrolidinobenzoic Acid (CAS# 159526-21-3) is a useful research chemical . It has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 .

Molecular Structure Analysis

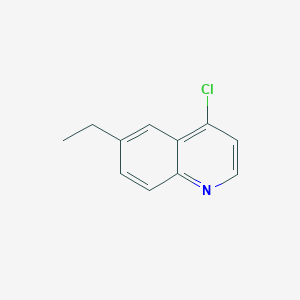

The molecular structure of 2-Amino-5-pyrrolidinobenzoic acid includes a pyrrolidine ring attached to a benzoic acid group . The canonical SMILES representation is C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O .

Chemical Reactions Analysis

Amino acids, including 2-Amino-5-pyrrolidinobenzoic acid, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water .

Physical And Chemical Properties Analysis

2-Amino-5-pyrrolidinobenzoic acid has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . It is likely soluble in water and insoluble in organic solvents, similar to other amino acids .

科学研究应用

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . 2-Amino-5-pyrrolidinobenzoic acid could potentially be used in the synthesis of these compounds.

- Method : Numerous methods for the synthesis of pyrimidines are described . The specific method would depend on the desired pyrimidine derivative.

- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

-

Synthesis and Crystal Growth of Organic Single Crystals

- Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

未来方向

属性

IUPAC Name |

2-amino-5-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJWGTVWILAIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-pyrrolidinobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)